6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6BrClO It is a derivative of indanone, featuring bromine and chlorine substituents on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the indanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Various substituted indanone derivatives.
Oxidation: Indanone ketones or carboxylic acids.
Reduction: Indanol derivatives.
Scientific Research Applications
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-inden-1-one
- 7-Chloro-2,3-dihydro-1H-inden-1-one
- 6-Bromo-7-chloro-1H-indene
Uniqueness
6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and chlorine substituents on the indanone ring, which can influence its reactivity and properties. This dual substitution pattern can provide distinct chemical and biological activities compared to its mono-substituted counterparts.
Properties
IUPAC Name |
6-bromo-7-chloro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLQTPFCUKJMMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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